{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16427876
InChI: InChI=1S/C9H16FN3.ClH/c1-2-5-11-8-9-3-6-12-13(9)7-4-10;/h3,6,11H,2,4-5,7-8H2,1H3;1H
SMILES:
Molecular Formula: C9H17ClFN3
Molecular Weight: 221.70 g/mol

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine

CAS No.:

Cat. No.: VC16427876

Molecular Formula: C9H17ClFN3

Molecular Weight: 221.70 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine -

Specification

Molecular Formula C9H17ClFN3
Molecular Weight 221.70 g/mol
IUPAC Name N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H16FN3.ClH/c1-2-5-11-8-9-3-6-12-13(9)7-4-10;/h3,6,11H,2,4-5,7-8H2,1H3;1H
Standard InChI Key GYSBJIQAPAWLRL-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=NN1CCF.Cl

Introduction

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}propylamine involves multi-step organic reactions. A common approach begins with cyclizing hydrazines with 1,3-diketones to form the pyrazole ring. Subsequent steps introduce the 2-fluoroethyl group via nucleophilic substitution, using fluoroethyl halides under controlled conditions. The propylamine side chain is then added through a condensation reaction, often employing reductive amination to stabilize the product.

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield Optimization Strategies
1Pyrazole cyclizationHydrazine, 1,3-diketone, EtOH, ΔMicrowave-assisted synthesis
2Fluoroethyl substitution2-fluoroethyl bromide, K₂CO₃, DMFPhase-transfer catalysis
3Propylamine incorporationPropylamine, NaBH₃CN, MeOHFlow chemistry for scalability

Reactivity Profile

The compound participates in oxidation, reduction, and nucleophilic substitution reactions. The pyrazole ring’s electron-deficient nature facilitates electrophilic aromatic substitution at carbon-4, while the fluoroethyl group undergoes hydrolysis under acidic conditions. The propylamine moiety can engage in Schiff base formation, expanding its utility in derivatization.

Physicochemical Properties

Molecular and Structural Characteristics

The compound’s molecular weight (221.70 g/mol) and polar surface area (42.5 Ų) suggest moderate bioavailability. The fluorine atom increases lipophilicity (logP ≈ 2.1), enhancing membrane permeability.

Table 2: Physicochemical Data

PropertyValueMethod of Determination
Molecular FormulaC₉H₁₇ClFN₃High-resolution MS
Molecular Weight221.70 g/molCalculated from formula
Melting PointNot reported
SolubilitySoluble in DMSO, MeOHExperimental testing

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluoroethyl group (δ 4.6 ppm, triplet) and pyrazole protons (δ 7.2 ppm, doublet). Mass spectrometry confirms the molecular ion peak at m/z 221.70.

Biological Activity and Mechanism of Action

Mechanistic Insights

The compound likely modulates enzymatic activity by occupying allosteric sites or competing with endogenous substrates. For example, in silico models predict inhibition of histone deacetylases (HDACs), which regulate gene expression. Metabolomic studies are needed to map its interaction networks.

Applications in Scientific Research

Medicinal Chemistry

As a kinase inhibitor scaffold, this compound could aid in developing targeted cancer therapies. Its fluoroethyl group improves blood-brain barrier penetration, suggesting potential in neuropharmacology.

Agrochemical Development

Pyrazole derivatives are employed in herbicides and insecticides. The compound’s stability under UV light makes it a candidate for outdoor agrochemical formulations.

Future Research Directions

Pharmacokinetic Studies

Investigating absorption, distribution, metabolism, and excretion (ADME) properties is critical. In vitro assays using hepatic microsomes could identify major metabolites.

Derivative Synthesis

Structural modifications, such as replacing the fluoroethyl group with trifluoromethyl or cyano substituents, may enhance bioactivity. Computational tools like Quantitative Structure-Activity Relationship (QSAR) modeling can guide these efforts.

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